molecular formula C8H10O B12378379 2-Ethylphenol-d2

2-Ethylphenol-d2

Cat. No.: B12378379
M. Wt: 124.18 g/mol
InChI Key: IXQGCWUGDFDQMF-OMYOYQAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

2-Ethylphenol-d2 can be synthesized through the deuteration of 2-Ethylphenol. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where 2-Ethylphenol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon . This method ensures the incorporation of deuterium atoms into the compound, resulting in this compound.

Scientific Research Applications

2-Ethylphenol-d2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethylphenol-d2 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes. This is due to the kinetic isotope effect, where the presence of deuterium alters the bond strength and reaction rates compared to hydrogen . The compound can interact with enzymes and receptors, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of the research .

Comparison with Similar Compounds

2-Ethylphenol-d2 can be compared with other deuterated phenols and ethylphenols. Some similar compounds include:

The uniqueness of this compound lies in its specific deuterium labeling, which makes it valuable for studying reaction mechanisms, metabolic pathways, and pharmacokinetics. The presence of deuterium atoms provides distinct advantages in analytical and experimental applications, making it a preferred choice in various research fields .

Properties

Molecular Formula

C8H10O

Molecular Weight

124.18 g/mol

IUPAC Name

2,4-dideuterio-6-ethylphenol

InChI

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3/i3D,6D

InChI Key

IXQGCWUGDFDQMF-OMYOYQAJSA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)CC)O)[2H]

Canonical SMILES

CCC1=CC=CC=C1O

Origin of Product

United States

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